[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate
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Overview
Description
[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate is an organosulfur compound with the molecular formula C₁₁H₁₆N₂S₂. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylphenyl)amino]methyl dimethylcarbamodithioate typically involves a three-component coupling reaction. This process includes aryl/alkyl thiols, carbon disulfide (CS₂), and amines in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is carried out in a mixed solvent system of water and dimethylacetamide (DMAc) without the need for catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This compound can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions
Oxidation: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Usually performed in anhydrous solvents to prevent hydrolysis.
Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed
The major products formed from these reactions include various substituted dithiocarbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of [(2-Methylphenyl)amino]methyl dimethylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s effects are mediated through various biochemical pathways, including oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and bioactivity. Compared to similar compounds, it offers a broader range of applications and higher efficacy in certain biochemical assays .
Properties
CAS No. |
6271-45-0 |
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Molecular Formula |
C11H16N2S2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
(2-methylanilino)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C11H16N2S2/c1-9-6-4-5-7-10(9)12-8-15-11(14)13(2)3/h4-7,12H,8H2,1-3H3 |
InChI Key |
FRWYMEINZWIVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCSC(=S)N(C)C |
Origin of Product |
United States |
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